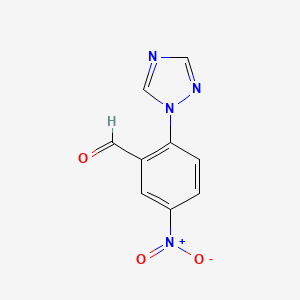
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a nitro group and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the triazole ring imparts unique chemical properties that make it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-1,2,4-triazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Additionally, industrial production would require stringent safety measures due to the use of strong acids and the potential hazards associated with nitration reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Amino-2-(1h-1,2,4-triazol-1-yl)benzaldehyde.
Substitution: Oximes and hydrazones of this compound.
Oxidation: 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Materials Science: Its unique chemical properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It may serve as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Nitro-1,2,3-triazole: A triazole compound with a nitro group but different substitution pattern.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group and a triazole ring but with different functional groups.
Uniqueness
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzaldehyde ring, combined with the 1,2,4-triazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6N4O3 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
5-nitro-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6N4O3/c14-4-7-3-8(13(15)16)1-2-9(7)12-6-10-5-11-12/h1-6H |
Clave InChI |
CIVFCHIVTWYQLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















